![molecular formula C11H18N2 B1386239 [2-(Dimethylamino)benzyl]ethylamine dihydrochloride CAS No. 1095231-83-6](/img/structure/B1386239.png)
[2-(Dimethylamino)benzyl]ethylamine dihydrochloride
Overview
Description
“[2-(Dimethylamino)benzyl]ethylamine dihydrochloride” is a chemical compound used in scientific research. It’s used for pharmaceutical testing and finds applications in various fields like drug discovery, organic synthesis, and chemical biology.
Molecular Structure Analysis
This compound contains a total of 31 bonds, including 13 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aromatic) .Scientific Research Applications
[2-(Dimethylamino)benzyl]ethylamine dihydrochloride: A Comprehensive Analysis
Drug Discovery: This compound is utilized in the field of drug discovery due to its unique properties and reactivity. It can serve as a precursor or an intermediate in the synthesis of various pharmaceuticals.
Organic Synthesis: In organic chemistry, [2-(Dimethylamino)benzyl]ethylamine dihydrochloride is used for synthesizing complex molecules, owing to its ability to act as a building block due to its amine group.
Chemical Biology: Researchers in chemical biology may use this compound to study biological systems and processes, as it can be incorporated into biomolecules or used to modify them.
Material Science: The compound’s properties make it suitable for creating new materials, such as stimuli-responsive polymersomes, which can respond to changes in pH and temperature .
properties
IUPAC Name |
2-(ethylaminomethyl)-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-4-12-9-10-7-5-6-8-11(10)13(2)3/h5-8,12H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFPQTKNDUIHRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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